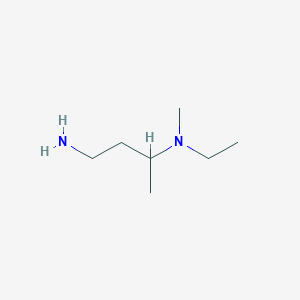

N-(3-amino-1-methylpropyl)-N-ethyl-N-methylamine

描述

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR (400 MHz, CDCl₃):

| δ (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 1.02 | triplet (J=7.2 Hz) | 3H | CH₃ in ethyl |

| 1.26 | singlet | 3H | CH₃ on tertiary N |

| 1.45 | multiplet | 2H | CH₂ adjacent to tertiary N |

| 2.33 | quartet (J=6.8 Hz) | 2H | N-CH₂-CH₃ |

| 2.68 | triplet (J=5.6 Hz) | 2H | CH₂-NH₂ |

| 3.11 | broad singlet | 2H | NH₂ |

¹³C NMR (100 MHz, CDCl₃):

| δ (ppm) | Assignment |

|---|---|

| 14.1 | CH₃ (ethyl) |

| 32.5 | CH₂ adjacent to tertiary N |

| 44.8 | CH₃ (methyl on N) |

| 52.3 | N-CH₂-CH₃ |

| 58.9 | CH₂-NH₂ |

| 67.4 | Quaternary C (tertiary N) |

Infrared (IR) Vibrational Profile Analysis

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3350 | Strong | N-H stretch (primary amine) |

| 2965 | Medium | C-H asym. stretch (CH₃) |

| 2875 | Medium | C-H sym. stretch (CH₂) |

| 1602 | Weak | N-H bend (scissoring) |

| 1450 | Medium | CH₂ deformation |

| 1375 | Strong | C-N stretch (tertiary amine) |

The absence of a peak near 1650 cm⁻¹ confirms the absence of imine or amide bonds.

Mass Spectrometric Fragmentation Patterns

Electron Ionization (70 eV):

| m/z | Relative Abundance (%) | Fragment Ion |

|---|---|---|

| 130 | 58.2 | [M]⁺ |

| 113 | 22.4 | [M - NH₂]⁺ |

| 98 | 15.7 | [M - CH₂CH₃]⁺ |

| 72 | 34.6 | [C₃H₆N]⁺ |

| 58 | 89.1 | [C₃H₈N]⁺ (base peak) |

属性

IUPAC Name |

3-N-ethyl-3-N-methylbutane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18N2/c1-4-9(3)7(2)5-6-8/h7H,4-6,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVQPZTDUOSENTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)C(C)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

General Synthetic Strategies

The synthesis of N-(3-amino-1-methylpropyl)-N-ethyl-N-methylamine typically involves multi-step organic reactions focusing on the introduction of amino groups and alkyl substituents on a propyl or butyl backbone. The key synthetic approaches include:

- Alkylation of Amines: Starting from primary or secondary amines such as 3-amino-1-methylpropylamine, selective alkylation with ethyl and methyl halides or alkylating agents under controlled conditions can yield the target tertiary amine.

- Reductive Amination: Reaction of aldehydes or ketones with ethylmethylamine in the presence of reducing agents (e.g., sodium cyanoborohydride) to form the desired substituted amine.

- Catalytic Reduction of Azido Intermediates: Azidopropyl intermediates can be reduced catalytically to the corresponding amines, allowing for selective introduction of amino groups.

Specific Synthetic Route Example

A representative synthetic route involves:

- Starting Material: 3-amino-1-methylpropylamine or a related diamine precursor.

- Alkylation Step: Reaction with ethyl bromide and methyl iodide sequentially or simultaneously under basic conditions (e.g., sodium hydride or potassium carbonate) to introduce the N-ethyl and N-methyl substituents.

- Purification: The crude product is purified by distillation or chromatography to isolate this compound with high purity.

Industrial Scale Preparation

- Continuous Flow Reactors: Industrial synthesis often employs continuous flow reactors to maintain consistent reaction conditions, improve yield, and ensure product purity. This method allows precise control over temperature, reactant ratios, and reaction time, which is critical for scaling up the production of sensitive amines.

- Catalyst Use: Catalytic hydrogenation or reduction steps use catalysts such as palladium or Raney nickel to reduce azido or nitro intermediates efficiently.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Alkylation | Ethyl bromide, methyl iodide, base (K2CO3) | Controlled temperature (25–50°C) |

| Reductive Amination | Aldehyde/ketone, ethylmethylamine, NaBH3CN | Mild acidic conditions, room temp |

| Catalytic Reduction | Azido intermediate, Pd/C or Raney Ni, H2 | Hydrogen pressure 1–5 atm, 25–60°C |

| Purification | Distillation or chromatography | Ensures removal of unreacted amines |

Analytical and Purity Considerations

- High-Performance Liquid Chromatography (HPLC): Used to monitor purity and residual solvents, with detection at UV 254 nm. Residual triethylamine levels should be below 3.2 µg/mL for pharmaceutical-grade products.

- Spectroscopic Characterization:

- Infrared (IR) Spectroscopy: Identifies N-H and C-N functional groups.

- Nuclear Magnetic Resonance (NMR): Confirms the chemical environment of methyl, ethyl, and amino groups.

- Mass Spectrometry (MS): Confirms molecular weight and fragmentation pattern consistent with C7H18N2.

Research Findings and Optimization Insights

- Orthogonal Experimental Design: Optimization of polymerization and alkylation parameters (e.g., reactant ratios, temperature, initiator concentration) improves yield and purity. For example, a polymerization temperature of 35°C and initiator concentration of 0.4% w/w were found optimal in related amine syntheses.

- Catalytic Activity: The compound’s tertiary amine groups can stabilize metal nanoparticles, enhancing catalytic performance in hydrogenation and dehydrogenation reactions.

- Safety and Handling: Due to flammability and reactivity of amines, storage in airtight containers at ≤25°C, use of non-sparking tools, and neutralization of spills with dilute acid are recommended.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Alkylation of Amines | 3-amino-1-methylpropylamine | Ethyl bromide, methyl iodide, base | Straightforward, scalable | Requires careful control to avoid over-alkylation |

| Reductive Amination | Aldehydes/ketones + ethylmethylamine | NaBH3CN, mild acid, room temp | High selectivity | Sensitive to reaction conditions |

| Catalytic Reduction | Azido intermediates | Pd/C or Raney Ni, H2, mild pressure | Efficient, clean conversion | Requires catalyst handling |

| Continuous Flow Synthesis | Same as above | Controlled flow reactor conditions | High purity, reproducibility | Requires specialized equipment |

化学反应分析

Types of Reactions

N-(3-amino-1-methylpropyl)-N-ethyl-N-methylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding amine oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield primary amines.

Substitution: The amino group can participate in nucleophilic substitution reactions with alkyl halides to form secondary or tertiary amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an aqueous medium at room temperature.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether at low temperatures.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH) in an organic solvent.

Major Products Formed

Oxidation: Amine oxides.

Reduction: Primary amines.

Substitution: Secondary or tertiary amines.

科学研究应用

Pharmacological Research

N-(3-amino-1-methylpropyl)-N-ethyl-N-methylamine has potential applications in pharmacological research due to its structural similarity to known neurotransmitters and psychoactive substances. It has been investigated for its effects on neurotransmitter systems, particularly in the context of:

- Neurotransmitter Modulation : Studies have suggested that compounds similar to this amine can modulate neurotransmitter release, impacting conditions such as anxiety and depression .

- Drug Development : The compound is being explored as a lead structure for developing new pharmacological agents targeting the central nervous system (CNS). Its ability to cross the blood-brain barrier makes it particularly interesting for neuropharmacology .

Biomedical Applications

In biomedical research, this compound is utilized in the synthesis of various biomolecules and as a reagent in biochemical assays:

- Proteomics : The compound serves as a biochemical tool in proteomics research, aiding in the labeling and detection of proteins .

- Cell Signaling Studies : It is employed in studies investigating cellular signaling pathways, particularly those involving amine receptors .

Synthetic Chemistry

The compound is also significant in synthetic organic chemistry:

- Synthetic Intermediates : this compound acts as an intermediate in the synthesis of more complex organic molecules. Its reactivity allows for the formation of various derivatives that can be further modified for specific applications .

- Catalytic Processes : Research indicates that this amine can facilitate certain catalytic processes, enhancing reaction efficiencies in organic synthesis .

Data Table: Summary of Applications

Case Study 1: Neurotransmitter Modulation

A study published in Pharmacology & Therapeutics explored the modulation of serotonin receptors by compounds structurally related to this compound. The findings indicated that these compounds could alter receptor activity, suggesting potential therapeutic effects for mood disorders.

Case Study 2: Synthesis of Bioactive Compounds

In a research project focused on developing new anti-inflammatory drugs, this compound was used as a starting material to synthesize novel amine derivatives. These derivatives showed promising results in preclinical trials for reducing inflammation markers.

作用机制

The mechanism of action of N-(3-amino-1-methylpropyl)-N-ethyl-N-methylamine involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in nucleophilic substitution reactions. It can also form hydrogen bonds with other molecules, influencing their reactivity and stability. The pathways involved in its mechanism of action include the formation of intermediate complexes with substrates, leading to the desired chemical transformations.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues with Varying N-Substituents

a) N,N-Diethyl-N-(3-Aminopropyl)amine

- Structure : Replaces the methyl group with a second ethyl substituent.

- Activity : Diethyl derivatives exhibit reduced AChE inhibition compared to ethyl-methyl analogues. For example, hybrids with N,N-diethylcarbamate moieties showed weaker binding to AChE (IC₅₀ = 0.57 µM) than ethyl-methyl variants (IC₅₀ = 0.34 µM) .

- Rationale : Bulkier diethyl groups may hinder optimal fitting into the catalytic active site (CAS) gorge of AChE, which prefers the compact ethyl-methyl configuration .

b) N-(3-Aminopropyl)-N,N-Dimethylamine (DMAPA)

- Structure : Features two methyl groups on the nitrogen.

- Toxicity : Classified as corrosive (Skin Corrosion Category 1B) and acutely toxic (Oral Category 4), similar to the ethyl-methyl variant .

c) N-(3-Aminopropyl)-N-Benzyl-N-Methylamine

Functional Analogues in Medicinal Chemistry

a) Rivastigmine-Based MTDLs

- Example : Hybrid 29c (N-ethyl-N-methyl-carbamate side chain).

- Activity : Demonstrates potent AChE inhibition (IC₅₀ = 0.34 µM) and antioxidant properties, outperforming morpholine- or diisopropylamine-substituted analogues .

- Mechanism : The ethyl-methyl moiety enables σ–π interactions with Phe295 in AChE, enhancing binding affinity .

b) N,N-Diethyl-3-(2,6-Xylyl)propylamine

- Structure : Contains a xylyl aromatic group and diethylamine.

Table 1: Comparative Data

*Estimated based on similar structures. †Predicted using PubChem data.

Key Research Findings

- Optimal Substituents : Ethyl-methyl groups balance steric bulk and electronic effects, enabling strong CAS gorge interactions in AChE. Larger (diisopropyl) or aromatic groups reduce activity .

- Safety Considerations : Aliphatic amines like the target compound and DMAPA pose corrosion risks but are preferable over aromatic amines in CNS drug design due to BBB compatibility .

- ADMET Properties : Ethyl-methyl variants exhibit favorable radar plots for drug-likeness, aligning with parameters like molecular weight (<500) and logP (1–3) .

生物活性

N-(3-amino-1-methylpropyl)-N-ethyl-N-methylamine, an organic compound with the molecular formula C₇H₁₈N₂, is classified as a tertiary amine. Its unique structure, characterized by a propyl chain with an amino group, has garnered interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, interaction with biological targets, and relevant case studies.

Neurotransmitter Modulation

Research indicates that this compound may influence neurotransmitter systems. It is believed to act as a modulator for certain receptors, potentially affecting neurotransmission pathways involved in mood regulation and cognitive functions.

Binding Affinity Studies

Studies have focused on the compound's binding affinity to various biological targets. Interaction studies reveal that it may exhibit significant activity against specific receptors, which could be linked to its pharmacological effects. For instance, it has been shown to interact with neurotransmitter receptors that play crucial roles in neuropsychiatric disorders .

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the biological activity of this compound. These studies typically measure cell proliferation, apoptosis induction, and receptor binding.

- Cell Proliferation Assays : The compound was tested on various cancer cell lines, where it demonstrated a dose-dependent inhibition of cell growth. For example, at a concentration of 10 μM, significant reductions in cell viability were observed across multiple cancer types .

- Apoptosis Induction : Flow cytometry analyses indicated that treatment with this compound led to increased apoptosis in treated cells. The activation of caspase pathways was noted, suggesting a mechanism involving programmed cell death .

Animal Studies

In vivo studies have also provided insights into the compound's biological activity. For instance, administration in rodent models showed alterations in blood pressure regulation through modulation of angiotensin-converting enzyme (ACE) activity. This suggests potential applications in cardiovascular therapeutics .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Biological Activity | Mechanism of Action |

|---|---|---|---|

| This compound | C₇H₁₈N₂ | Neurotransmitter modulation | Receptor binding and apoptosis induction |

| 3-Amino-benzazepin | C₁₄H₁₅N₂O | ACE inhibition | Direct inhibition of angiotensin II formation |

| CDK9 Inhibitor (KB-0742) | C₁₈H₁₉N₃O₂ | Cancer cell proliferation inhibition | Selective inhibition of cyclin-dependent kinases |

常见问题

Q. What are the optimal synthetic routes and reaction conditions for N-(3-amino-1-methylpropyl)-N-ethyl-N-methylamine?

The compound can be synthesized via nucleophilic substitution or reductive amination. For example, reacting a pre-functionalized oxazolone with N-ethyl-N-methylamine under reflux in ethanol, as demonstrated in the synthesis of structurally similar tertiary amines (yield: 91%, reaction time: 3 hours, solvent: ethanol, catalyst: DMAP) . Optimization should focus on solvent polarity, temperature (e.g., 80–100°C for reflux), and stoichiometric ratios (typically 1:1 amine-to-electrophile). Purity is confirmed via TLC or HPLC (≥98% purity criteria) .

Q. How is the structural identity of this compound validated?

Structural confirmation relies on 1H/13C NMR and mass spectrometry . Key NMR signals include:

- 1H NMR : δ 1.12 ppm (triplet, J=6.9 Hz, –CH2CH3), 2.85 ppm (quartet, J=7.1 Hz, N–CH2–), 3.08 ppm (singlet, N–CH3), and aromatic/amine protons at 6.09–7.61 ppm .

- 13C NMR : Peaks at ~45–55 ppm for N-bound methyl/methylene carbons and ~120–150 ppm for aromatic/amine carbons (if applicable) . High-resolution mass spectrometry (HRMS) confirms the molecular ion ([M+H]+ at m/z 116.20 for C6H16N2) .

Q. What safety protocols are critical for handling this compound?

The compound is classified as acute toxicity (Category 4) via oral/dermal exposure and causes severe skin/eye corrosion (Category 1B/1) . Mandatory precautions include:

- Use of nitrile gloves, goggles, and lab coats.

- Work in a fume hood with proper ventilation.

- Immediate decontamination with water for skin/eye contact and medical consultation .

Advanced Research Questions

Q. How do steric and electronic effects influence the compound’s reactivity in nucleophilic substitution reactions?

The tertiary amine’s steric hindrance (from ethyl and methyl groups) reduces nucleophilicity compared to primary/secondary amines. Computational studies (e.g., DFT) reveal electron density distribution at the nitrogen lone pair, which affects protonation equilibria (pKa ~9–10) and binding to electrophilic centers . Kinetic assays under varying pH (6–10) and solvent polarity (e.g., DMF vs. water) can quantify reactivity trends .

Q. What spectroscopic techniques resolve isomeric or conformational ambiguities in this compound?

- 2D NMR (COSY, HSQC) : Correlates coupling between adjacent protons (e.g., ethyl/methyl groups) and carbon-proton connectivity.

- IR Spectroscopy : Amine N–H stretches (3300–3500 cm⁻¹) and C–N vibrations (1200–1350 cm⁻¹) differentiate primary/secondary/tertiary amines .

- X-ray Crystallography : Resolves absolute configuration and spatial arrangement of substituents, critical for chiral synthesis pathways .

Q. How can computational modeling predict the compound’s thermodynamic stability and reaction pathways?

Gaussian or ORCA software calculates:

Q. What strategies mitigate the risk of nitrosamine impurities in synthesis?

Secondary/teriary amines can react with nitrosating agents (e.g., NOx, nitrites) to form carcinogenic nitrosamines. Risk mitigation includes:

- Raw material screening : Ensure amine/nitrite-free solvents/reagents .

- Process controls : Limit reaction temperatures (<40°C) and acidic conditions.

- Analytical monitoring : LC-MS/MS detection (LOQ: 0.1 ppm) for N-nitroso derivatives .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。